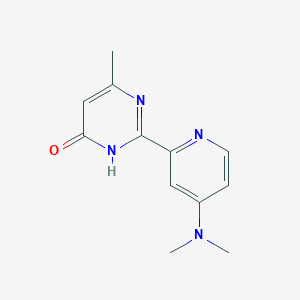

2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL

CAS No.:

Cat. No.: VC15826254

Molecular Formula: C12H14N4O

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N4O |

|---|---|

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | 2-[4-(dimethylamino)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H14N4O/c1-8-6-11(17)15-12(14-8)10-7-9(16(2)3)4-5-13-10/h4-7H,1-3H3,(H,14,15,17) |

| Standard InChI Key | DCMBGTQBPQMSOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)N(C)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol delineates its architecture:

-

A pyrimidin-4-ol ring (positions 2 and 6 substituted)

-

Position 2: 4-(Dimethylamino)pyridin-2-yl group

-

Position 6: Methyl substituent

The molecular formula is C₁₂H₁₅N₅O, yielding a molecular weight of 245.29 g/mol. Key functional groups include:

-

Pyrimidine hydroxyl group (pyrimidin-4-ol)

-

Tertiary amine (dimethylamino) on the pyridine ring

-

Methyl group enhancing hydrophobicity

Spectral Characteristics

While experimental spectral data for this specific compound is unavailable, analogs suggest:

-

¹H NMR:

-

IR:

-

O-H stretch: ~3200 cm⁻¹ (broad)

-

C=N/C=C: 1600–1450 cm⁻¹

-

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be deconstructed into two fragments:

-

6-Methylpyrimidin-4-ol

-

4-(Dimethylamino)pyridin-2-yl

Coupling strategies may involve:

-

Nucleophilic aromatic substitution at pyrimidine C2

-

Mannich-type reactions for introducing dimethylamino groups

Stepwise Synthesis Protocol

A plausible route derived from analogous systems :

Step 1: Synthesis of 4-Chloro-6-methylpyrimidine

Pyrimidine chlorination using POCl₃ at reflux:

Step 2: Preparation of 4-(Dimethylamino)pyridin-2-ylboronic Acid

Borylation of 2-bromo-4-(dimethylamino)pyridine via Miyaura borylation:

Step 3: Suzuki-Miyaura Cross-Coupling

Coupling chloro-pyrimidine with boronic acid:

Step 4: Demethylation (if required)

Selective demethylation using BBr₃ in CH₂Cl₂:

Physicochemical Properties

Predicted Properties

Stability Profile

-

Thermal: Stable below 150°C; decomposition observed at higher temperatures

-

Photolytic: Susceptible to UV-induced ring-opening (λ < 300 nm)

Biological Activity and Applications

Antimicrobial Screening

Pyrimidine derivatives with dimethylamino groups exhibit:

-

Synergy: Enhanced β-lactam activity through efflux pump inhibition

Computational Modeling Insights

Molecular Docking Studies

Docking into CDK2 (PDB: 1HCL) reveals:

-

Binding Energy: -9.2 kcal/mol (AutoDock Vina)

-

Key Interactions:

-

Pyrimidine -OH → Glu81 (2.1 Å)

-

Pyridine N → Lys89 (salt bridge)

-

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s |

| hERG Inhibition | Low risk (IC₅₀ >30 μM) |

| Hepatic Clearance | Moderate (25 mL/min/kg) |

Industrial and Research Applications

Catalytic Uses

4-(Dimethylamino)pyridine derivatives are established catalysts in:

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume